molecular formula C17H20N2OS B4037127 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B4037127
M. Wt: 300.4 g/mol
InChI Key: VWUCRERNUCNNDU-UHFFFAOYSA-N
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Description

2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12963444 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Applications

Benzothiazole derivatives, including compounds like "2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide," have been extensively explored for their broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties.

  • Anticancer Activity : Benzothiazoles are particularly highlighted for their potential as antitumor agents. The simple structure of 2-arylbenzothiazoles, for instance, is under investigation for cancer treatment due to their ability to act as ligands for various biomolecules. This has spurred medicinal chemists towards developing new therapies for ailments, especially targeting cancer (Kamal, Hussaini, & Malik, 2015).
  • Synthetic Methodologies and Biological Importance : The synthesis and biological significance of 2-(thio)ureabenzothiazoles (TBT and UBT) have been extensively reviewed, showcasing their importance in medicinal chemistry. Compounds such as Frentizole, a UBT derivative used for treating rheumatoid arthritis and systemic lupus erythematosus, exemplify the therapeutic applications of benzothiazole derivatives. Additionally, UBTs like Bentaluron and Bethabenthiazuron have been used as fungicides and herbicides, highlighting the chemical versatility and utility of benzothiazole derivatives in various domains (Rosales-Hernández et al., 2022).

Structural Modifications for Chemotherapeutic Applications

Recent research has focused on the structural modifications of the benzothiazole scaffold to develop new antitumor agents. The promising biological profiles and ease of synthetic accessibility of benzothiazole derivatives make them attractive candidates for the design and development of novel chemotherapeutics. This involves not only creating new benzothiazole compounds but also exploring benzothiazole conjugates for potential synergistic effects in cancer treatment (Ahmed et al., 2012).

Properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-2-13(12-8-4-3-5-9-12)16(20)19-17-18-14-10-6-7-11-15(14)21-17/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUCRERNUCNNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
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2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.